5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine
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Overview
Description
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains bromine, iodine, and trifluoromethyl functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine can be synthesized through a multi-step process. One common method involves the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid, which results in the substitution of the chlorine atom with an iodine atom . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids or alkynylzincs to form various substituted pyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, arylboronic acids, alkynylzincs, and other nucleophiles. The reactions are typically carried out under mild conditions, making them suitable for synthesizing a wide range of derivatives.
Major Products Formed
The major products formed from these reactions are substituted pyrimidine compounds, which can have various functional groups attached to the pyrimidine ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
5-Bromo-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but lacks the trifluoromethyl group, making it less versatile in certain applications.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
2-Iodo-5-(trifluoromethyl)pyridine: Similar to 5-bromo-2-iodo-4-(trifluoromethyl)pyrimidine but with a pyridine ring, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms along with a trifluoromethyl group on a pyrimidine ring. This combination of functional groups provides the compound with distinct chemical properties, making it highly valuable in various synthetic and research applications.
Properties
CAS No. |
2387257-92-1 |
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Molecular Formula |
C5HBrF3IN2 |
Molecular Weight |
352.9 |
Purity |
95 |
Origin of Product |
United States |
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